Isopropyl aminoethylmethyl phosphonite
Description
Isopropyl aminoethylmethyl phosphonite (commonly referred to as QL) is an organophosphorus compound with the IUPAC name O-Ethyl-2-diisopropylaminoethyl methylphosphonite (CAS 57856-11-8) . It is a thick, colorless liquid with a distinctive fishy odor and serves as a precursor to the nerve agent VX, which inhibits acetylcholinesterase . QL’s molecular formula is C₁₁H₂₆NO₂P, featuring a phosphonite backbone with ethyl, methyl, and diisopropylaminoethyl substituents. Historically, QL was synthesized for the U.S. Bigeye binary chemical weapon program, where it reacted with sulfur-containing compounds to form VX during weapon deployment .
QL’s applications extend beyond chemical warfare: it has been studied as a polymer stabilizer due to its ability to mitigate oxidative degradation during melt processing . Its decomposition products include methylphosphonic acid, ethanol, and sodium hydroxide, which require specialized neutralization protocols .
Properties
CAS No. |
57856-11-8 |
|---|---|
Molecular Formula |
C11H26NO2P |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
N-[2-[ethoxy(methyl)phosphanyl]oxyethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C11H26NO2P/c1-7-13-15(6)14-9-8-12(10(2)3)11(4)5/h10-11H,7-9H2,1-6H3 |
InChI Key |
OIQVKKOBTVZIFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(C)OCCN(C(C)C)C(C)C |
boiling_point |
230 °C /450 °F/ |
Color/Form |
Colorless liquid |
physical_description |
This material is a chemical weapon or chemical weapon precursor. |
solubility |
Slight solubility in water |
vapor_density |
8.1 (Air = 1) |
vapor_pressure |
0.01 mm Hg at 25 °C /77 °F/ |
Origin of Product |
United States |
Preparation Methods
Isopropyl aminoethylmethyl phosphonite is synthesized through the transesterification of diethyl methylphosphonite with 2-(diisopropylamino)ethanol . This reaction involves the exchange of the ethyl group in diethyl methylphosphonite with the 2-(diisopropylamino)ethyl group, resulting in the formation of this compound. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Isopropyl aminoethylmethyl phosphonite undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various phosphonate derivatives.
Substitution: It can undergo substitution reactions where the amino or ethyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts such as acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isopropyl aminoethylmethyl phosphonite has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isopropyl aminoethylmethyl phosphonite involves its conversion to more toxic compounds, such as VX, through chemical reactions. When it reacts with sulfur, it forms the corresponding sulfide, which then isomerizes into the highly toxic VX molecule . The molecular targets and pathways involved in this process include the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system and causing severe neurological effects .
Comparison with Similar Compounds
Key Findings :
- Phosphonites (including QL) and phosphines outperform phosphites in maintaining polymer viscosity (high MFR) and color stability, critical for industrial polyethylene processing.
- Phosphites exhibit slower oxidative degradation but are less effective in preventing structural changes during extrusion .
Structural Analogs in Organophosphorus Chemistry
QL shares structural motifs with other phosphonites and nerve agent precursors (Table 2):
Key Findings :
- Substituting ethyl for methyl groups (e.g., ethylphosphonite derivatives) alters steric and electronic properties, impacting reactivity in catalysis or stabilization .
- Phosphonothiolates (e.g., cyclohexylmethyl derivatives) exhibit distinct toxicity profiles due to sulfur incorporation, making them less volatile but more persistent in the environment .
Pharmacologically Active Compounds with Structural Similarities
Despite its role as a nerve agent precursor, QL shares mass spectrometry similarities with non-toxic compounds like procainamide and carnitine derivatives (Table 3) :
| Compound | Type | Function | Structural Overlap with QL |
|---|---|---|---|
| Procainamide | Antiarrhythmic drug | Sodium channel blocker | Similar molecular mass (235.12 Da) |
| Carnitine | Metabolic aid | Facilitates fatty acid oxidation | D-carnitine side chain resemblance |
Key Findings :
- QL’s phosphonite backbone and alkylamino groups differentiate it from bioactive molecules like procainamide .
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